molecular formula C26H28O16 B1234988 Quercetin 3-sambubioside CAS No. 83048-35-5

Quercetin 3-sambubioside

Cat. No.: B1234988
CAS No.: 83048-35-5
M. Wt: 596.5 g/mol
InChI Key: NKFZLEYLWAFYEH-CJNLAGEVSA-N
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Description

Quercetin 3-O-sambubioside is a flavonoid glycoside, specifically a quercetin O-glucoside. It is a disaccharide derivative and a tetrahydroxyflavone. This compound is known for its antioxidant properties and is found in various plants, including the leaves of Nelumbo nucifera (Lotus) and Eucommia ulmoides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quercetin 3-O-sambubioside can be separated and purified using semi-preparative high-speed counter-current chromatography (HSCCC). The process involves a two-phase solvent system composed of ethyl acetate, n-butanol, and water in a ratio of 4:1:5 (v/v). The crude extract is cleaned up using AB-8 macroporous resin before the separation .

Industrial Production Methods: The industrial production of Quercetin 3-O-sambubioside involves the extraction from plant sources such as the leaves of Nelumbo nucifera. The extracted compound is then purified using high-performance liquid chromatography (HPLC) to achieve a high purity level .

Chemical Reactions Analysis

Types of Reactions: Quercetin 3-O-sambubioside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Neuroprotective Effects

Research has demonstrated that quercetin 3-sambubioside possesses neuroprotective properties. A study evaluated its effects on spontaneous activity and convulsion rates in mice, revealing that it significantly enhances spontaneous activity and stimulates the nerve center, similar to the effects of nikethamide. This suggests a potential role in treating neurological disorders by promoting nerve stimulation and possibly reducing seizure activity .

Antioxidant and Anti-inflammatory Properties

This compound exhibits strong antioxidant and anti-inflammatory effects, which are crucial for combating oxidative stress-related diseases. It has been shown to modulate various signaling pathways involved in inflammation, including the NF-κB pathway, which is pivotal in regulating inflammatory responses. These properties make it a candidate for therapeutic applications in conditions such as cardiovascular diseases and cancer .

Cancer Therapeutics

The compound has been implicated in cancer treatment strategies due to its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can enhance pro-apoptotic signaling while inhibiting anti-apoptotic pathways, suggesting its potential as an adjunct therapy in oncology . Furthermore, it has been associated with the regulation of key proteins involved in tumor growth and metastasis.

Cardiovascular Health

This compound contributes to cardiovascular health by improving endothelial function and reducing blood pressure. Its antioxidant properties help mitigate oxidative stress on the cardiovascular system, thereby lowering the risk of atherosclerosis and other heart diseases . Clinical trials have indicated that regular intake may lead to significant improvements in heart health markers.

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective effects of this compound. It has been shown to protect liver cells from damage induced by toxins and oxidative stress, making it a potential therapeutic agent for liver diseases . The mechanisms involve modulation of hepatic enzymes and enhancement of detoxification processes.

Antiviral Activity

This compound has demonstrated antiviral properties against various pathogens, including coronaviruses. Its mechanism involves inhibiting viral entry and replication within host cells, which positions it as a promising candidate for developing antiviral therapies .

Case Studies and Research Findings

StudyFocusFindings
NeuroprotectionEnhanced spontaneous activity; potential for seizure reduction
Antioxidant effectsModulation of NF-κB pathway; reduced inflammation
Cancer therapyInduction of apoptosis; regulation of tumor growth proteins
Cardiovascular healthImproved endothelial function; reduced blood pressure
HepatoprotectionProtection against liver toxins; enhanced detoxification
Antiviral activityInhibition of viral replication; potential against coronaviruses

Mechanism of Action

Quercetin 3-O-sambubioside exerts its effects primarily through its antioxidant properties. It inhibits the activity of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines. This inhibition can lead to lethal oxidative stress in certain pathogens, contributing to its antimicrobial activity. Additionally, it modulates various signaling pathways, including the PI3K/AKT/NF-κB, Nrf2/ARE, and MAPK pathways, which are involved in its anti-inflammatory and antioxidative effects .

Comparison with Similar Compounds

Quercetin 3-O-sambubioside is unique among flavonoid glycosides due to its specific disaccharide structure. Similar compounds include:

    Quercetin: The aglycone form of Quercetin 3-O-sambubioside, known for its broad range of biological activities.

    Isoquercitrin: Another quercetin glycoside with a glucose moiety instead of the sambubioside group.

    Astragalin: A quercetin glycoside with a galactose moiety.

Compared to these compounds, Quercetin 3-O-sambubioside has distinct pharmacokinetic properties and biological activities, making it a valuable compound for specific therapeutic applications .

Biological Activity

Quercetin 3-sambubioside (Q3S) is a flavonoid glycoside derived from quercetin, primarily isolated from the male flowers of Eucommia ulmoides. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This article reviews the current understanding of the biological activity of Q3S, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sambubioside moiety linked to the quercetin backbone. The structural formula can be represented as follows:

  • Chemical Formula : C21_{21}H20_{20}O12_{12}
  • Molecular Weight : 464.38 g/mol

Neuroprotective Effects

One of the significant findings regarding Q3S is its neuroprotective potential. A study demonstrated that Q3S enhances spontaneous activity and reduces convulsion rates in mice, indicating its ability to stimulate the central nervous system similarly to nikethamide . This suggests that Q3S may have applications in treating neurological disorders.

Anti-inflammatory Properties

Q3S exhibits promising anti-inflammatory effects. Research has shown that flavonoids, including Q3S, can modulate inflammatory pathways. For instance, quercetin and its glycosides have been reported to reduce pro-inflammatory cytokines and oxidative stress markers in various cell models . This property is particularly relevant in contexts such as chronic inflammation and neuroinflammation.

Antioxidant Activity

The antioxidant capacity of Q3S is another critical aspect of its biological profile. Flavonoids are known for their ability to scavenge free radicals and enhance endogenous antioxidant defenses. Studies indicate that quercetin derivatives can activate the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes . This mechanism may contribute to the protective effects against oxidative stress-related conditions.

In Vivo Studies

  • Neuroactivity in Mice : In a controlled study, mice treated with Q3S showed increased spontaneous activity and reduced seizure frequency compared to controls. This finding highlights the compound's potential as a stimulant for neural activity .
  • Hepatoprotective Effects : Another study evaluated the protective effects of quercetin against alcohol-induced liver damage. While primarily focused on quercetin aglycone, it provided insights into how glycosides like Q3S might also contribute to liver health by reducing oxidative stress and inflammation .

In Vitro Studies

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveIncreased spontaneous activity; reduced seizures ,
Anti-inflammatoryDecreased pro-inflammatory cytokines ,
AntioxidantEnhanced antioxidant enzyme expression ,

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O16/c27-6-15-18(34)20(36)24(42-25-21(37)17(33)13(32)7-38-25)26(40-15)41-23-19(35)16-12(31)4-9(28)5-14(16)39-22(23)8-1-2-10(29)11(30)3-8/h1-5,13,15,17-18,20-21,24-34,36-37H,6-7H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFZLEYLWAFYEH-CJNLAGEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232141
Record name Quercetin 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83048-35-5
Record name Quercetin 3-O-sambubioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83048-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-sambubioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083048355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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